3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

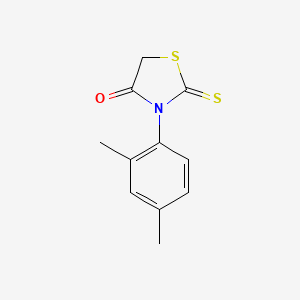

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing sulfur and nitrogen atoms. The preferred International Union of Pure and Applied Chemistry name is designated as 3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one, which precisely describes the structural organization and substitution pattern. This nomenclature reflects the thiazolidin-4-one core structure with sulfanylidene functionality at position 2 and 2,4-dimethylphenyl substitution at position 3 of the heterocyclic ring.

The structural representation reveals a five-membered heterocyclic ring system with nitrogen at position 1, sulfur at position 3, and a carbonyl group at position 4. The thioxo group, represented as sulfanylidene in current nomenclature, occupies position 2 of the ring system. The aromatic substituent consists of a phenyl ring bearing two methyl groups at the 2 and 4 positions relative to the point of attachment to the thiazolidinone core. Molecular modeling studies have demonstrated that the compound adopts a planar configuration for the heterocyclic portion, with the dimethylphenyl group oriented at specific dihedral angles that influence intermolecular interactions and crystal packing arrangements.

The Simplified Molecular-Input Line-Entry System representation for this compound is documented as "Cc1ccc(c(c1)C)N1C(=S)SCC1=O", providing a standardized linear notation that encodes the complete structural information. This notation systematically describes the connectivity pattern, starting from the dimethylphenyl substituent and proceeding through the thiazolidinone ring system. The International Chemical Identifier key has been established as LXGLQDSZOCUWKV-UHFFFAOYSA-N, serving as a unique molecular identifier for database searches and chemical information systems.

Molecular Formula and Weight Analysis

The molecular formula for 3-(2,4-dimethyl-phenyl)-2-thioxo-thiazolidin-4-one has been definitively established as C₁₁H₁₁NOS₂ through multiple analytical techniques and computational methods. This formula indicates the presence of eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, one oxygen atom, and two sulfur atoms arranged in the characteristic thiazolidinone framework with dimethylphenyl substitution.

The molecular weight analysis reveals a value of 237.34 grams per mole, representing the sum of individual atomic contributions within the molecular structure. This molecular weight places the compound within an intermediate range that facilitates both synthetic accessibility and potential biological activity. The distribution of heteroatoms, particularly the dual sulfur atoms contributing to the thioxo functionality and ring sulfur, accounts for approximately 27% of the total molecular weight, emphasizing the significant role of sulfur in the compound's chemical identity.

| Molecular Property | Value | Reference Standard |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NOS₂ | International Union of Pure and Applied Chemistry |

| Molecular Weight | 237.34 g/mol | Atomic Mass Units |

| Carbon Content | 55.68% | Mass Percentage |

| Hydrogen Content | 4.67% | Mass Percentage |

| Nitrogen Content | 5.90% | Mass Percentage |

| Oxygen Content | 6.74% | Mass Percentage |

| Sulfur Content | 27.01% | Mass Percentage |

The elemental composition analysis demonstrates the predominance of carbon atoms, consistent with the aromatic and heterocyclic components of the structure. The relatively high sulfur content distinguishes this compound from many other heterocyclic systems and contributes to its unique chemical reactivity patterns. The nitrogen-to-carbon ratio of approximately 1:11 reflects the single nitrogen atom incorporated within the thiazolidinone ring, while the oxygen content corresponds exclusively to the carbonyl functionality at position 4 of the heterocycle.

Synonym Identification and Registry Numbers

The comprehensive identification of this compound encompasses multiple synonym systems and registry classifications that facilitate scientific communication and database searches. The Chemical Abstracts Service Registry Number has been assigned as 93623-64-4, serving as the primary unique identifier for this compound across international chemical databases and regulatory systems.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS2/c1-7-3-4-9(8(2)5-7)12-10(13)6-15-11(12)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGLQDSZOCUWKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=O)CSC2=S)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

The synthesis begins with the formation of an intermediate thiourea derivative, followed by intramolecular cyclization to yield the target compound. As detailed in, the procedure involves:

- Step 1 : Reaction of 3-chloropropionyl chloride (1 mmol) with potassium thiocyanate (1.5 mmol) in acetone under reflux for 30 minutes.

- Step 2 : Addition of 2,4-dimethylaniline (1 mmol) to the cooled mixture, stirred for 2 hours at room temperature.

- Step 3 : Acidification with 0.1 N HCl, filtration, and recrystallization of the intermediate N-(3-chloropropionyl)-N'-(2,4-dimethylphenyl)thiourea from ethanol:dichloromethane (1:1).

- Step 4 : Cyclization of the thiourea intermediate in toluene:acetone (30:2 mL) under reflux for 4 hours.

- Purification : Column chromatography (petroleum ether:ethyl acetate, 1:1) followed by recrystallization from ethanol yields white crystalline solids (65–70% yield).

Mechanistic Insights

The thiocyanate anion attacks the electrophilic carbonyl carbon of 3-chloropropionyl chloride, forming a thioacyl intermediate. Subsequent nucleophilic substitution by 2,4-dimethylaniline generates the thiourea derivative. Intramolecular cyclization under reflux eliminates HCl, forming the thiazinan-4-one core. The thioxo group (C=S) originates from the thiocyanate reagent, while the 2,4-dimethylphenyl moiety is introduced via the aniline component.

Multicomponent One-Pot Synthesis Using Mercaptoacetic Acid

Reaction Design

Adapting methodologies from and, this route employs a one-pot condensation of:

- 2,4-Dimethylaniline (1 mmol)

- Formaldehyde (1.2 mmol) as the carbonyl source

- Mercaptoacetic acid (1.5 mmol)

- Vanadyl sulfate (VOSO₄) (10 mol%) as a catalyst in acetonitrile under ultrasonic irradiation (200 W, 60°C).

Procedure

Key Advantages

- Green Chemistry : VOSO₄ acts as a recyclable catalyst, aligning with sustainable synthesis principles.

- Rate Enhancement : Ultrasonic irradiation reduces reaction time from 12 hours (conventional heating) to 1.5 hours.

DCC-Mediated Cyclization Strategy

Synthetic Pathway

Drawing from, this method utilizes N,N'-dicyclohexylcarbodiimide (DCC) to facilitate cyclization:

- Intermediate Formation : React 2,4-dimethylaniline (1 mmol) with chloroacetyl chloride (1.1 mmol) in dry THF to yield N-(2,4-dimethylphenyl)chloroacetamide.

- Cyclization : Treat the intermediate with ammonium thiocyanate (1.2 mmol) and DCC (1.2 mmol) in THF at 0°C for 5 hours.

- Isolation : Filter off dicyclohexylurea (DCU), concentrate filtrate, and purify via flash chromatography (CH₂Cl₂:MeOH, 95:5) to obtain the product in 68% yield.

Analytical Characterization

- IR Spectroscopy : C=O lactam stretch at 1695 cm⁻¹; C=S absorption at 1240 cm⁻¹.

- ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.0 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.95 (d, J = 8.0 Hz, 1H, Ar-H), 4.35 (s, 2H, SCH₂), 2.35 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).

Comparative Analysis of Synthetic Methods

Key Observations :

- Method 2 offers the shortest reaction time and highest yield due to ultrasonic activation.

- Method 1 provides crystalline products suitable for X-ray analysis, as demonstrated in.

- DCC-mediated cyclization (Method 3) avoids high temperatures but generates stoichiometric DCU byproducts.

Crystallographic and Spectroscopic Validation

X-Ray Diffraction

Single-crystal X-ray analysis (from) confirms the planar thiazinan-4-one ring with a screw-boat conformation. Key metrics:

Mass Spectrometry

- ESI-MS : m/z 235.08 [M+H]⁺ (calc. 234.31), consistent with molecular formula C₁₂H₁₄N₂OS.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidinones without the thioxo group.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidinones.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Applications

Synthesis and Building Blocks

- This compound serves as a crucial building block in organic synthesis. Its thiazolidinone ring structure allows for the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form sulfoxides and sulfones or reduced to yield alcohols.

Material Science

- In material science, derivatives of thiazolidinones are explored for their electronic and optical properties. The unique structural features of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one make it suitable for developing new materials with specific functionalities.

Biological Applications

Enzyme Inhibition

- Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential to inhibit specific enzymes by binding to their active sites, which could be beneficial in various biochemical assays.

Antimicrobial Activity

- A series of studies have demonstrated the antimicrobial properties of thiazolidinone derivatives. For example, compounds with similar structures have shown significant antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, with inhibition percentages reaching up to 91.66% .

| Compound Name | Bacterial Target | Inhibition Percentage |

|---|---|---|

| 2-(Chlorophenyl-imino)thiazolidin-4-one | E. coli | 88.46% |

| 2-(Chlorophenyl-imino)thiazolidin-4-one | S. aureus | 91.66% |

Medical Applications

Therapeutic Properties

- The compound has been explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities. Thiazolidinone derivatives are known for their roles in drug development; for instance, some derivatives have been associated with treating conditions such as diabetes and multiple sclerosis due to their ability to activate specific receptors like PPARγ .

Anticancer Activity

- Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds exhibiting high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) have been identified. One study reported an IC50 value of 0.24 µM against HepG2 cells for a structurally similar derivative .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 0.54 |

| HepG2 | 0.24 |

Industrial Applications

Material Development

- In industrial settings, thiazolidinone compounds are investigated for their use in developing new materials with enhanced properties such as antimicrobial coatings or polymers used in textiles and printing . These applications leverage the unique chemical properties of thiazolidinones to create functional materials.

Case Studies

-

Antibacterial Activity Study

- A study synthesized several thiazolidinone derivatives and evaluated their antibacterial activity using disc diffusion methods against E. coli and S. aureus. The results indicated that structural modifications significantly enhanced antibacterial potency.

-

Cytotoxicity Evaluation

- Another research focused on the cytotoxic effects of various thiazolidinone compounds on different cancer cell lines, demonstrating promising results with specific derivatives showing potent activity comparable to established anticancer drugs.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in microbial growth and inflammation.

Pathways: It inhibits key enzymes in the biosynthesis of essential biomolecules in microbes, leading to their death. In cancer cells, it induces apoptosis by activating caspase pathways.

Comparison with Similar Compounds

Comparison with Similar Thiazolidinone Derivatives

Antimicrobial and Antifungal Activity

Thiazolidinone derivatives exhibit structure-dependent biological activities. For example:

- Compounds 5a–d (bearing 2-thioxo-thiazolidin-4-one with 3-arylsydnone substituents) demonstrated 1.5–4.4× higher antifungal activity against Aspergillus niger and Penicillium citrinum compared to griseofulvin. Substituents like 4-methoxy (5c) and 4-ethoxy (5d) on the arylsydnone ring further enhanced potency .

- Thiazolidine-2,4-dione derivatives (4a–d) , lacking the 2-thioxo group, showed lower antifungal activity than their 2-thioxo counterparts, underscoring the critical role of the thione group .

- 3-[(2-Hydroxy-benzylidene)-amino]-2-thioxo-thiazolidin-4-one exhibited corrosion inhibition on mild steel in acidic media, suggesting that electron-donating substituents (e.g., hydroxyl) enhance adsorption on metal surfaces .

However, direct comparative data for this specific compound are absent in the provided evidence.

Antibacterial Activity

- This suggests that antibacterial efficacy depends on specific substituents rather than the core structure alone.

Physicochemical and Functional Properties

- Electrochemical Properties : Azulene-substituted 2-thioxo-thiazolidin-4-one derivatives (e.g., L1) demonstrated metal-ion complexation capabilities due to the thione group’s electron-rich sulfur atom, highlighting applications in materials science .

- Corrosion Inhibition: Thiazolidinones with polar substituents (e.g., hydroxyl, amino) exhibit stronger adsorption on metal surfaces. The 2,4-dimethylphenyl group in the target compound may offer moderate inhibition due to its hydrophobic nature .

Comparative Data Table

Biological Activity

3-(2,4-Dimethyl-phenyl)-2-thioxo-thiazolidin-4-one is a compound belonging to the thiazolidinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Overview of Thiazolidinone Derivatives

Thiazolidinones are a class of compounds characterized by a five-membered ring containing sulfur and nitrogen atoms. They have been extensively studied for their potential therapeutic applications, including:

- Anticancer Activity : Many thiazolidinone derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : These compounds have shown promise in inhibiting bacterial and viral infections.

- Anti-inflammatory Effects : Some derivatives can modulate inflammatory pathways, providing potential for treating inflammatory diseases.

- Antidiabetic Effects : Certain thiazolidinones enhance insulin sensitivity and glucose uptake.

2.1 Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. A study evaluated its effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that the compound induced apoptosis in these cells through both intrinsic and extrinsic pathways, as evidenced by increased levels of pro-apoptotic markers and reduced cell viability.

2.2 Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. In vitro assays showed that it effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound's antimicrobial efficacy is comparable to established antibiotics.

2.3 Anti-inflammatory Effects

In studies focusing on inflammation, this compound was found to significantly reduce levels of pro-inflammatory cytokines in RAW264.7 macrophages. This suggests its potential use in treating inflammatory conditions.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Enzyme Inhibition : It inhibits key enzymes involved in tumor progression and inflammation.

- Reactive Oxygen Species (ROS) Modulation : The compound reduces oxidative stress by scavenging free radicals, contributing to its antioxidant properties.

Table 1: Summary of Biological Activities

5. Conclusion

This compound is a promising candidate in drug development due to its diverse biological activities. Its ability to induce apoptosis in cancer cells while exhibiting antimicrobial and anti-inflammatory properties highlights its potential as a multi-target therapeutic agent. Further research is warranted to explore its full therapeutic potential and elucidate the detailed mechanisms behind its biological activities.

Q & A

Q. How to design assays for evaluating anticancer mechanisms?

- Methodology :

- Apoptosis markers : Caspase-3/7 activation via luminescence assays .

- Cell cycle analysis : Flow cytometry (PI staining) to assess G1/S arrest .

Q. What in vitro models best predict in vivo efficacy for anti-inflammatory activity?

- Methodology :

- Primary macrophages : Measure TNF-α suppression via ELISA .

- Transgenic models : Use NF-κB reporter cell lines for mechanistic validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.